1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone
Overview
Description
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone is a chemical compound with the molecular formula C15H11F3O and a molecular weight of 264.24 . It is also known by other synonyms such as AKOS BAR-0245 and Ethanone, 1-[3’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]- .
Molecular Structure Analysis
The molecular structure of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone consists of a biphenyl group (two connected phenyl rings) with a trifluoromethyl group (-CF3) attached to one of the phenyl rings and an ethanone group (C2H5O) attached to the other .Physical and Chemical Properties Analysis
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone has a molecular weight of 264.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagents
The utility of derivatives similar to 1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone in electrophilic trifluoromethylthiolation reactions has been explored. These compounds serve as effective reagents under copper catalysis, transforming various substrates like enamines, indoles, β-keto esters, pyrroles, and anilines into trifluoromethylthio compounds. This showcases their versatility in introducing trifluoromethylthiol groups into diverse molecular frameworks (Huang et al., 2016).
Antimicrobial Agents
Research into novel N-phenylacetamide derivatives bearing a structure similar to this compound revealed potential antimicrobial properties. These derivatives, particularly those containing 1,2,4-triazole motifs, have demonstrated efficacy against specific bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (Li Bochao et al., 2017).
Corrosion Inhibition
Compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which are structurally related to this compound, have been synthesized and characterized for their role as corrosion inhibitors. These molecules exhibit significant inhibition efficiency against mild steel corrosion in acidic environments, emphasizing the relevance of such derivatives in industrial applications (Jawad et al., 2020).
Properties
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPDGRNRIYQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382238 | |
Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352032-25-8 | |
Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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